4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide

PARP1 inhibition DNA damage response biochemical Ki

4-Bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide (CAS 84083-15-8) is a synthetic, brominated phenolic benzamide derivative (C₁₇H₁₇BrN₂O₃, MW 377.23 g/mol). It is structurally classified as a 2‑oxybenzamide and has been identified as an inhibitor of poly(ADP‑ribose) polymerase 1 (PARP1), a clinically validated target in DNA‑damage response pathways.

Molecular Formula C17H17BrN2O3
Molecular Weight 377.2 g/mol
CAS No. 84083-15-8
Cat. No. B12883572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide
CAS84083-15-8
Molecular FormulaC17H17BrN2O3
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)O)Br)O
InChIInChI=1S/C17H17BrN2O3/c18-16-14(21)9-11(10-15(16)22)17(23)19-12-5-1-2-6-13(12)20-7-3-4-8-20/h1-2,5-6,9-10,21-22H,3-4,7-8H2,(H,19,23)
InChIKeyJERQMMFDQOYDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide (CAS 84083-15-8): PARP Inhibitor Procurement Baseline


4-Bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide (CAS 84083-15-8) is a synthetic, brominated phenolic benzamide derivative (C₁₇H₁₇BrN₂O₃, MW 377.23 g/mol) [1]. It is structurally classified as a 2‑oxybenzamide and has been identified as an inhibitor of poly(ADP‑ribose) polymerase 1 (PARP1), a clinically validated target in DNA‑damage response pathways [2]. The compound is disclosed in patent US 9,283,222, which is one of the foundational intellectual property estates for 2‑oxybenzamide PARP inhibitors [1]. Its core differentiation from the earliest PARP tool compounds lies in the combination of a 4‑bromo‑3,5‑dihydroxybenzamide warhead and an ortho‑pyrrolidinylphenyl side chain, a scaffold that has yielded sub‑nanomolar PARP1 affinity in biochemical assays.

Why Generic 2‑Oxybenzamide PARP Inhibitors Cannot Replace 4‑Bromo‑3,5‑dihydroxy‑N‑[2‑(1‑pyrrolidinyl)phenyl]benzamide


Within the 2‑oxybenzamide PARP inhibitor class, small structural modifications produce large changes in PARP1 affinity and isoform selectivity [1]. For example, the patent family US 9,283,222 enumerates hundreds of analogues, and the disclosed Ki values span from >1 µM to <1 nM, demonstrating that even closely related benzamides cannot be considered interchangeable [1]. A user who substitutes 4‑bromo‑3,5‑dihydroxy‑N‑[2‑(1‑pyrrolidinyl)phenyl]benzamide with an unsubstituted benzamide or a differently halogenated congener risks losing >10‑fold in PARP1 potency, potentially invalidating a structure‑activity relationship series or compromising a biological probe’s intracellular window. The following quantitative evidence guide is designed to let a procurement scientist directly compare the target compound’s performance with that of the most relevant structural or pharmacological comparators.

Quantitative Differentiation Evidence for 4‑Bromo‑3,5‑dihydroxy‑N‑[2‑(1‑pyrrolidinyl)phenyl]benzamide Procurement


PARP1 Biochemical Affinity: Sub‑Nanomolar Ki vs. Early PARP Tool Compounds

The target compound (reported as CHEMBL2058926) displays a Ki of 1 nM against human PARP1 in a standard biochemical assay [1]. This value is approximately 1,000‑fold lower (i.e., more potent) than the Ki of the archetypal PARP inhibitor 3‑aminobenzamide (Ki ≈ 1.8 µM) measured in a comparable radioligand‑displacement format [2]. The assay conditions for the target compound were 50 mM Tris (pH 8.0), 1 mM DTT, 4 mM MgCl₂, using [³H]NAD⁺ as substrate [1]. Such a large potency differential means that the compound can serve as a sub‑micromolar cellular probe, whereas 3‑aminobenzamide requires near‑millimolar concentrations that often produce off‑target effects.

PARP1 inhibition DNA damage response biochemical Ki

Intra‑Patent Head‑to‑Head PARP1 Ki Comparison with a 4‑Fluoro‑3,5‑dihydroxybenzamide Analogue

Within the same patent family (US 9,283,222), the 4‑bromo‑3,5‑dihydroxybenzamide derivative (Example 545) exhibits a PARP1 Ki of 1 nM, whereas a close structural analogue in which the 4‑bromine is replaced by a 4‑fluorine (Example 464; CHEMBL2058679) shows a Ki of 5 nM [1][2]. Both values were generated under identical assay conditions (50 mM Tris pH 8.0, 1 mM DTT, 4 mM MgCl₂). The 5‑fold inferiority of the 4‑fluoro analogue illustrates that the bromine atom is not merely a placeholder but contributes meaningfully to PARP1 binding, likely through halogen‑bonding interactions in the nicotinamide‑binding pocket.

PARP1 SAR halogen substitution intra‑patent comparison

Cellular PARP1 Inhibition: EC₅₀ Comparison with a Distinct 2‑Oxybenzamide Containing a Piperidinylpropoxy Side Chain

A structurally related 2‑oxybenzamide from the same patent family (US9283222, Example 512; CHEMBL2058921) was profiled in a whole‑cell PARP1 inhibition assay in H₂O₂‑stimulated human C41 cells, yielding an EC₅₀ of 50 nM [1]. This compound differs from the target compound primarily in its N‑aryl substitution (piperidinylpropoxy‑phenyl vs. pyrrolidinyl‑phenyl). Although a directly measured cellular EC₅₀ for 4‑bromo‑3,5‑dihydroxy‑N‑[2‑(1‑pyrrolidinyl)phenyl]benzamide is not publicly available, the 1 nM biochemical Ki of the target compound [2] projects intracellular potency at least equivalent to—and likely surpassing—the 50 nM cellular benchmark, given the established correlation between biochemical Ki and cellular EC₅₀ within this chemotype [1].

cellular PARP inhibition EC₅₀ C41 cell assay

Intra‑Series PARP1 Ki Spanning as Evidence of Scaffold Sensitivity

The US 9,283,222 patent family reports PARP1 Ki values for the 2‑oxybenzamide series that range from >1,000 nM to as low as 0.7 nM [1][2]. The target compound’s Ki of 1 nM places it within the top 5 % of this distribution, indicating that the 4‑bromo‑3,5‑dihydroxy‑N‑(2‑(1‑pyrrolidinyl)phenyl)benzamide substitution pattern is a highly optimized pharmacophore. By contrast, the unsubstituted benzamide parent (benzamide itself) exhibits a PARP1 Ki of approximately 20 µM [3], underscoring that the specific substitution pattern is critical for potency.

structure–activity relationship scaffold optimization benzamide chemotype

Highest‑Confidence Application Scenarios for 4‑Bromo‑3,5‑dihydroxy‑N‑[2‑(1‑pyrrolidinyl)phenyl]benzamide Based on Quantitative Evidence


Biochemical SAR Anchor for C‑4 Halogen Substitution Studies on the 2‑Oxybenzamide Scaffold

Because the 4‑bromo analogue provides a 5‑fold Ki advantage over the 4‑fluoro analogue (1 nM vs. 5 nM) [1], it is the preferred reference compound for structure–activity relationship campaigns exploring halogen‑bonding contributions in the PARP1 nicotinamide pocket. Procurement for this purpose is justified by the availability of directly comparable, intra‑assay data for the bromo and fluoro congeners.

Sub‑Micromolar Cellular Probe for PARP1‑Dependent PARylation in HR‑Deficient Cell Models

The target compound’s biochemical Ki of 1 nM and the class‑level cellular EC₅₀ of ~50 nM for a close analogue [2] indicate that 4‑bromo‑3,5‑dihydroxy‑N‑[2‑(1‑pyrrolidinyl)phenyl]benzamide can achieve >90 % PARP1 inhibition at sub‑micromolar concentrations. This makes it suitable as a chemical probe in BRCA‑mutant or other homologous‑recombination‑deficient cell lines, where complete PARP inhibition is required to elicit synthetic lethality readouts.

Reference Inhibitor for In Vitro ADPR‑Ribosylation Enzyme Panels Requiring PARP1 Selectivity Verification

The 2‑oxybenzamide chemotype, including the target compound, is disclosed in the context of PARP1‑selective inhibition [3]. With a Ki of 1 nM, the compound can serve as a high‑affinity reference inhibitor in enzyme‑panel screens aimed at distinguishing PARP1‑dependent from PARP2‑ or tankyrase‑dependent ADP‑ribosylation events, provided that isoform‑selectivity data are generated by the end user.

Companion Probe for Crystallographic or Cryo‑EM Studies of the PARP1 Catalytic Domain

The bromine atom present in the target compound provides anomalous scattering signal, which is advantageous for experimental phasing in X‑ray crystallography. Its 1 nM Ki ensures full occupancy of the PARP1 active site at low micromolar concentrations, making it a practical tool for structural biology efforts aimed at resolving inhibitor‑PARP1 co‑crystal structures [3].

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